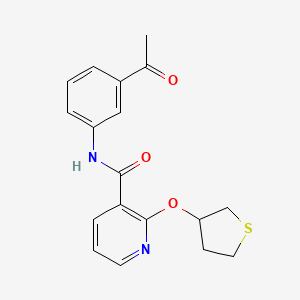
N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and highlighting relevant data.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyridine ring, an acetylphenyl group, and a thiolane moiety. Its molecular formula is C15H15N2O3S, with a molecular weight of approximately 303.35 g/mol. The structure can be represented as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Cell Proliferation : Some studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by interfering with cell cycle progression, similar to other known kinase inhibitors .
- Antimicrobial Activity : Analogous compounds have shown promise as antimicrobial agents, potentially targeting bacterial cell walls or metabolic pathways .
Anticancer Potential
Numerous studies have investigated the anticancer properties of pyridine derivatives. For instance, a study on related compounds indicated significant antiproliferative activity against breast and ovarian cancer cell lines, attributed to their ability to inhibit specific kinases involved in cell division .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | CDK inhibition |
| A2780 (Ovarian) | 15.0 | Plk inhibition |
Antimicrobial Activity
In another context, derivatives of thiobenzanilides have demonstrated notable antimicrobial effects. The substitution patterns in these compounds significantly influence their activity, suggesting that this compound could also possess similar properties .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| E. coli | 64 µg/mL | Bacteriostatic |
Case Studies
- Study on Antiproliferative Effects : A recent study highlighted the effects of various pyridine derivatives on cancer cell lines, emphasizing the role of structural modifications in enhancing biological activity. The findings suggest that introducing specific functional groups can significantly improve efficacy against resistant cancer types .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiolane-containing compounds, revealing that modifications led to enhanced activity against Gram-positive bacteria, indicating potential for development into therapeutic agents for bacterial infections .
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12(21)13-4-2-5-14(10-13)20-17(22)16-6-3-8-19-18(16)23-15-7-9-24-11-15/h2-6,8,10,15H,7,9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMWHZBQNUTCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














